molecular formula C5H9NO2 B8244588 (2S,4S)-4-methylazetidine-2-carboxylic acid

(2S,4S)-4-methylazetidine-2-carboxylic acid

Cat. No.: B8244588
M. Wt: 115.13 g/mol
InChI Key: HJNCIIYYAHQDGZ-IMJSIDKUSA-N
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Description

(2S,4S)-4-methylazetidine-2-carboxylic acid is a chiral amino acid derivative that has garnered significant interest in the fields of organic chemistry and medicinal chemistry. This compound is known for its unique structural properties, which include a four-membered azetidine ring and a carboxylic acid functional group. The stereochemistry of the compound, denoted by the (2S,4S) configuration, plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,4S)-4-methylazetidine-2-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the cyclization of a suitable precursor, such as a β-amino acid derivative, under acidic or basic conditions. The reaction conditions must be carefully controlled to avoid racemization and to achieve high yields of the desired enantiomer.

Industrial Production Methods: Industrial production of this compound often employs large-scale chiral separation techniques, such as preparative chromatography or crystallization-based methods. These techniques are designed to separate the desired enantiomer from its racemic mixture, ensuring high purity and yield. Advances in green chemistry have also led to the development of more sustainable and efficient production methods .

Chemical Reactions Analysis

Types of Reactions: (2S,4S)-4-methylazetidine-2-carboxylic acid undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. The azetidine ring can be opened under certain conditions, leading to the formation of linear amino acid derivatives. Additionally, the carboxylic acid group can participate in esterification and amidation reactions.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, must be optimized to achieve the desired products without compromising the stereochemistry of the compound .

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield keto derivatives, while reduction reactions can produce alcohols. Substitution reactions often result in the formation of new carbon-nitrogen or carbon-oxygen bonds, leading to a variety of functionalized amino acid derivatives .

Scientific Research Applications

(2S,4S)-4-methylazetidine-2-carboxylic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis. In biology, it serves as a probe for studying enzyme-substrate interactions and protein folding. In medicine, the compound is investigated for its potential therapeutic properties, including its role as a precursor for the synthesis of bioactive peptides and small molecules. Industrial applications include its use in the development of novel materials and as a catalyst in various chemical processes .

Mechanism of Action

The mechanism of action of (2S,4S)-4-methylazetidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique stereochemistry allows it to bind selectively to these targets, modulating their activity and triggering specific biochemical pathways. For example, it can act as an inhibitor or activator of certain enzymes, influencing metabolic processes and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to (2S,4S)-4-methylazetidine-2-carboxylic acid include other chiral amino acid derivatives, such as (2S,4R)-4-methylazetidine-2-carboxylic acid and (2S,4S)-4-hydroxyproline. These compounds share structural similarities but differ in their stereochemistry and functional groups.

Uniqueness: The uniqueness of this compound lies in its specific stereochemistry and the presence of the azetidine ring. This configuration imparts distinct chemical and biological properties, making it a valuable tool in various research and industrial applications. Its ability to undergo a wide range of chemical reactions and its potential therapeutic benefits further highlight its significance in the field of chemistry and medicine .

Properties

IUPAC Name

(2S,4S)-4-methylazetidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-3-2-4(6-3)5(7)8/h3-4,6H,2H2,1H3,(H,7,8)/t3-,4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJNCIIYYAHQDGZ-IMJSIDKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H](N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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